4-((4-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
CAS No.: 613249-70-0
Cat. No.: VC20171495
Molecular Formula: C17H15BrN4OS
Molecular Weight: 403.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 613249-70-0 |
|---|---|
| Molecular Formula | C17H15BrN4OS |
| Molecular Weight | 403.3 g/mol |
| IUPAC Name | 4-[(E)-(4-bromophenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C17H15BrN4OS/c1-2-23-15-5-3-4-13(10-15)16-20-21-17(24)22(16)19-11-12-6-8-14(18)9-7-12/h3-11H,2H2,1H3,(H,21,24)/b19-11+ |
| Standard InChI Key | ORQOTHVAVFBHOA-YBFXNURJSA-N |
| Isomeric SMILES | CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br |
| Canonical SMILES | CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₇H₁₄BrN₄OS, with a molecular weight of 409.28 g/mol. Key structural features include:
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A 1,2,4-triazole ring substituted at positions 3 and 4.
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A 4-bromobenzylidene group (C₆H₄Br–CH=N–) at position 4.
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A 3-ethoxyphenyl group (C₆H₄–O–C₂H₅) at position 3.
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A thione (–S) group at position 5.
Table 1: Physicochemical Properties
The planar arrangement of the triazole and aromatic rings facilitates π–π interactions, while intramolecular hydrogen bonds (e.g., O–H⋯N, N–H⋯S) enhance stability .
Synthesis and Manufacturing
The synthesis typically involves a multi-step protocol:
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Hydrazinolysis: Reaction of a carboxylic acid derivative with hydrazine to form a hydrazide.
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Cyclization: Alkaline cyclization of the hydrazide with carbon disulfide (CS₂) to yield 4-amino-1,2,4-triazole-5-thione intermediates .
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Schiff Base Formation: Condensation of the amino-triazole with 4-bromobenzaldehyde in ethanol under acidic conditions .
Table 2: Representative Synthesis Conditions
Industrial-scale production may employ continuous flow reactors to optimize yield and purity.
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